molecular formula C14H21NO2 B12494863 1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one

1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12494863
M. Wt: 235.32 g/mol
InChI Key: RHBNJMMVAUEMKR-UHFFFAOYSA-N
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Description

1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is an organic compound with a complex structure that includes a cyclohexene ring, a pyrrolidone ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexenone with an appropriate amine to form the desired product. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve the catalytic oxidation of cyclohexene, followed by subsequent reactions to introduce the necessary functional groups. This process can be optimized using various catalysts and reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve the use of solvents and controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-3,4-dimethyl-2H-pyrrol-5-one

InChI

InChI=1S/C14H21NO2/c1-10-11(2)14(17)15(13(10)16)9-8-12-6-4-3-5-7-12/h6,13,16H,3-5,7-9H2,1-2H3

InChI Key

RHBNJMMVAUEMKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1O)CCC2=CCCCC2)C

Origin of Product

United States

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